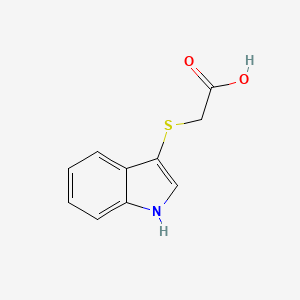

(1H-Indol-3-ylsulfanyl)-acetic acid

Vue d'ensemble

Description

Synthesis Analysis

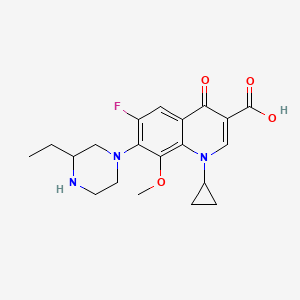

The synthesis of (1H-Indol-3-ylsulfanyl)-acetic acid derivatives involves the reaction of (2-hydroxyethyl)amines with indol-3-ylsulfanylacetic acid or 1-benzylindol-3-ylsulfanylacetic acid. These compounds were characterized using IR, NMR, and elemental analysis techniques, showcasing their immunoactive properties (Mirskova et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds, including (1H-Indol-3-ylsulfanyl)-acetic acid derivatives, has been elucidated through X-ray diffraction analysis. For instance, the crystal and molecular structure of tris-(2-hydroxyethyl)ammonium indol-3-ylsulfanylacetate was investigated, providing insights into its immunoactive properties and structural characteristics (Mirskova et al., 2014).

Chemical Reactions and Properties

(1H-Indol-3-ylsulfanyl)-acetic acid derivatives exhibit interesting chemical reactions and properties, including the formation of immunoactive ionic liquids and their potential as immunosuppressive agents. The synthesis and characterization of these derivatives highlight their significance in medicinal chemistry and their potential applications in immunotherapy (Adamovich & Mirskova, 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be inferred from their synthesis and molecular structure analyses. For example, the crystal structure of o-tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide provides valuable information about its physical characteristics and stability (Mamatha et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological systems, are crucial for understanding the potential applications of (1H-Indol-3-ylsulfanyl)-acetic acid derivatives. Studies on their synthesis, immunoactive properties, and structural analysis contribute to a comprehensive understanding of these compounds (Mirskova et al., 2014).

Applications De Recherche Scientifique

Synthesis and Immunoactivity 1H-Indol-3-ylsulfanyl-acetic acid derivatives have been synthesized and studied for their immunoactive properties. For instance, Adamovich and Mirskova (2018) synthesized tris(2-hydroxyethyl) ammonium 1-R-indol-3-ylsulfanyl(sulfonyl)acetates, demonstrating effective immunosuppressive effects in mice splenocyte proliferation in vitro (Adamovich & Mirskova, 2018).

Heterocyclic Compound Synthesis A study by Boraei et al. (2020) explored the synthesis of nitrogen and sulfur heterocyclic systems by linking indole with other rings, such as 1,2,4-triazole and pyridazine. This resulted in the creation of indolo-triazolo-pyridazinethiones with potential for further research applications (Boraei, Sarhan, Yousuf, & Barakat, 2020).

Antibacterial and Enzyme Inhibition Potential Research by Rubab et al. (2017) on 2-(1H-Indol-3-yl)acetohydrazides revealed their potential as antibacterial agents and enzyme inhibitors. This study highlights the therapeutic potential of these compounds against inflammatory ailments (Rubab et al., 2017).

Ionic Liquids for Immunodepression A study by Mirskova et al. (2014) synthesized (2-hydroxyethyl)ammonium 1-R-indol-3-ylsulfanyl-acetates as immunoactive ionic liquids. Their crystal structure was analyzed, highlighting their potential in immunodepression (Mirskova, Adamovich, Mirskov, Kolesnikova, & Schilde, 2014).

Liquid-Chromatographic Analysis Martínez et al. (1983) developed a liquid-chromatographic method for determining indole-3-acetic acid in human plasma, demonstrating the application of 1H-Indol-3-ylsulfanyl-acetic acid in analytical chemistry (Martínez, Artigas, Suñol, Tusell, & Gelpí, 1983).

Biopolymeric Hydrogels for Medical Applications Chitra et al. (2017) synthesized indole-3-acetic acid/diol-based pH-sensitive biopolymeric hydrogels, which showed potential in medical applications like bandages and catheters due to their antifungal and antioxidant properties (Chitra, Franklin, Sudarsan, Sakthivel, & Guhanathan, 2017).

Quantitative Mass Spectral Analysis of Indole-3-acetic Acid Cohen et al. (1986) introduced a new internal standard for quantitative mass spectral analysis of indole-3-acetic acid in plants, illustrating its significance in plant physiology research (Cohen, Baldi, & Slovin, 1986).

Antioxidant Evaluation of Indole-3-acetic Acid Analogues Naik, Kumar, and Harini (2011) synthesized and evaluated indole-3-acetic acid analogues for their antioxidant activities, adding to the understanding of the compound's biological relevance (Naik, Kumar, & Harini, 2011).

Orientations Futures

The future directions for research on “(1H-Indol-3-ylsulfanyl)-acetic acid” and related compounds could involve further exploration of their biological activities. For instance, a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide showed promising antimicrobial activity . Further studies could explore these compounds’ potential as antimicrobial agents.

Mécanisme D'action

Target of Action

Indole derivatives have been studied extensively for their interaction with a variety of enzymes and proteins . The presence of the indole scaffold in these compounds allows them to form hydrogen bonds with these biological targets, often resulting in the inhibition of their activity .

Mode of Action

It is known that indole derivatives can interact with their targets through hydrogen bonding . This interaction can inhibit the activity of the target enzymes or proteins, thereby affecting the biochemical pathways in which these targets are involved .

Biochemical Pathways

Indole derivatives have been shown to inhibit a variety of enzymes and proteins, suggesting that they may affect multiple biochemical pathways .

Result of Action

The inhibitory effects of indole derivatives on various enzymes and proteins suggest that they may have significant impacts at the molecular and cellular levels .

Propriétés

IUPAC Name |

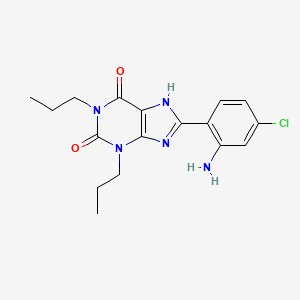

2-(1H-indol-3-ylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-10(13)6-14-9-5-11-8-4-2-1-3-7(8)9/h1-5,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTHCDJJTYSGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343586 | |

| Record name | (1H-Indol-3-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Indol-3-ylsulfanyl)-acetic acid | |

CAS RN |

54466-88-5 | |

| Record name | (1H-Indol-3-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1212470.png)

![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)